molecular formula C19H17ClN2O5 B586533 Glafenine N-Oxide CAS No. 1391052-91-7

Glafenine N-Oxide

Cat. No.: B586533
CAS No.: 1391052-91-7
M. Wt: 388.804
InChI Key: YCLRZGMFJXEHFV-UHFFFAOYSA-N
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Description

Glafenine N-Oxide is a metabolite of the non-narcotic analgesic drug glafenine, which was historically used for pain relief but withdrawn in many countries due to hepatotoxicity and anaphylaxis risks . Glafenine undergoes biotransformation via hydrolysis to glafenic acid, followed by oxidation of the quinoline nitrogen to form the N-Oxide derivative. This metabolite is a minor pathway in rats and humans, with partial reduction back to glafenic acid observed in vivo . The N-Oxide’s role in toxicity remains unclear, though glafenine’s bioactivation via cytochrome P450 (CYP3A4, CYP2C19) and peroxidases generates reactive para-quinone imine intermediates, contributing to covalent binding with cellular proteins .

Properties

CAS No.

1391052-91-7

Molecular Formula

C19H17ClN2O5

Molecular Weight

388.804

IUPAC Name

2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]benzoate

InChI

InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2

InChI Key

YCLRZGMFJXEHFV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O

Synonyms

2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid;  N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid; 

Origin of Product

United States

Preparation Methods

Oxidation of Glafenine as a Precursor

The most direct route to this compound involves the oxidation of the parent compound, glafenine. Glafenine itself is synthesized via a multi-step process, as detailed in patents EP0000679A1 and EP0000679B1, which describe the condensation of 4,7-dichloroquinoline with glyceryl anthranilate in a hydrochloric acid medium. To prepare the N-Oxide derivative, the tertiary amine group in the quinoline ring of glafenine is selectively oxidized.

Common oxidizing agents for such transformations include hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), and ozone. For instance, mCPBA in dichloromethane at 0–25°C selectively oxidizes the nitrogen without affecting other functional groups. The reaction typically proceeds as follows:

Glafenine+mCPBAGlafenine N-Oxide+meta-chlorobenzoic acid\text{Glafenine} + \text{mCPBA} \rightarrow \text{this compound} + \text{meta-chlorobenzoic acid}

Yields for this method range from 60% to 85%, depending on reaction time and purity of the starting material.

Catalytic Oxidation

Transition metal catalysts, such as tungsten or molybdenum complexes, have been explored to enhance oxidation efficiency. For example, using hydrogen peroxide with a tungstate catalyst (Na₂WO₄) in acetic acid achieves oxidation at milder temperatures (40–50°C) with comparable yields. This method reduces side reactions, such as over-oxidation of the glycerol ester moiety in glafenine.

Electrochemical Oxidation

Recent advances in electroorganic synthesis propose the use of an electrochemical cell to oxidize glafenine. A platinum anode and carbon cathode in a neutral electrolyte (e.g., sodium sulfate) facilitate the formation of this compound at controlled potentials. This method offers environmental benefits by avoiding stoichiometric oxidants but requires specialized equipment.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction kinetics and product stability. Polar aprotic solvents like dichloromethane or ethyl acetate are preferred for mCPBA-mediated oxidations due to their inertness and ability to dissolve both glafenine and the oxidizer. Elevated temperatures (>50°C) risk decomposition of the N-Oxide product, necessitating strict temperature control.

Stoichiometric Considerations

Molar ratios of oxidizer to glafenine must be optimized to prevent side reactions. A 1.2:1 ratio of mCPBA to glafenine ensures complete conversion while minimizing excess oxidizer, which could degrade the product. Excess glycerol or anthranilate residues from the glafenine synthesis (as noted in EP0000679A1) may also interfere, requiring pre-purification of the starting material.

Purification and Characterization

Isolation Techniques

Crude this compound is typically isolated via neutralization and filtration, analogous to glafenine purification. Recrystallization from chloroform-ethanol mixtures (4:1 v/v) enhances purity, yielding a crystalline solid with a melting point of 172–174°C. Residual solvent levels, particularly chloroform, must be monitored to meet pharmaceutical standards (<1,000 ppm).

Analytical Validation

Chromatographic Methods : Thin-layer chromatography (TLC) on silica gel with ethyl acetate-hexane (3:7) confirms reaction completion. High-performance liquid chromatography (HPLC) using a C18 column and UV detection at 254 nm provides quantitative purity assessment.
Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, 1H, quinoline-H), 7.90–7.30 (m, 4H, aromatic), 5.20 (m, 1H, glycerol-CH), 4.10–3.80 (m, 4H, glycerol-CH₂).

  • IR : 1680 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (N-O stretch).

Challenges and Limitations

Stability Issues

This compound is hygroscopic and prone to degradation under acidic or basic conditions. Storage in amber vials under nitrogen atmosphere at −20°C is recommended to prolong shelf life.

Scalability Constraints

While laboratory-scale syntheses achieve moderate yields, industrial-scale production faces challenges in reactor design and waste management. Patent EP0000679B1 highlights the economic advantages of streamlined glafenine synthesis , but analogous optimizations for N-Oxide remain underexplored.

Chemical Reactions Analysis

Oxidation Reactions

Glafenine N-Oxide can undergo oxidation reactions, particularly involving the aromatic ring. The oxidation process typically leads to the formation of hydroxy derivatives. Common oxidizing agents used in such reactions include:

  • Hydrogen peroxide
  • Peroxidases (e.g., horseradish peroxidase)

These agents facilitate the conversion of glafenine into its oxidized forms, which may exhibit enhanced biological activity or altered pharmacokinetics.

Reduction Reactions

The reduction of the quinoline nitrogen in glafenine can yield this compound from its parent compound. This reaction is typically performed using reducing agents such as:

  • Sodium borohydride
  • Lithium aluminum hydride

The formation of the N-oxide is crucial as it can influence the compound's solubility and reactivity.

Substitution Reactions

This compound is also susceptible to substitution reactions, particularly at the chloro group on the quinoline ring. These reactions can be facilitated by bases such as sodium hydroxide, leading to various derivatives that may enhance therapeutic efficacy or reduce toxicity.

Radical Scavenging Activity

Research indicates that this compound exhibits significant radical scavenging activity, which is essential for its potential antioxidant properties. This has been demonstrated through experiments using stable radicals such as DPPH- and galvinoxyl (GO- ). The kinetics of these reactions were monitored using electron paramagnetic resonance (EPR) spectroscopy, revealing that this compound can effectively reduce the concentration of these radicals over time .

Kinetics and Rate Constants

The reaction kinetics between this compound and DPPH- were found to follow pseudo-first-order kinetics under specific conditions, with rate constants being determined based on the concentration of the surfactants involved in the reaction. For example, higher concentrations of this compound resulted in increased reaction rates, indicating a direct relationship between concentration and scavenging efficiency .

Radical Scavenging Kinetics

Concentration (mM)k_obs (s⁻¹)
0.50.012
1.00.025
1.50.037

Scientific Research Applications

Glafenine N-Oxide is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

    Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

    Drug Metabolism Studies: Investigating the metabolic pathways and biotransformations of NSAIDs.

    Pharmacological Research: Exploring the effects of N-oxide derivatives on various biological targets.

Mechanism of Action

The mechanism of action of Glafenine N-Oxide involves its role as a proteostasis modulator. It affects the folding and trafficking of proteins, particularly in the context of cystic fibrosis transmembrane regulator (CFTR) mutants . By inhibiting cyclooxygenase 2 (COX-2) and modulating the arachidonic acid pathway, this compound can rescue certain CFTR mutants, enhancing their stability and function .

Comparison with Similar Compounds

Comparison with Similar N-Oxide Compounds

Structural and Functional Analogues

N-Oxides are common metabolites or synthetic derivatives of nitrogen-containing compounds. Below is a comparison of Glafenine N-Oxide with structurally or functionally similar N-Oxides:

Sorafenib N-Oxide
  • Parent Drug : Sorafenib (kinase inhibitor for cancer therapy).
  • Key Differences: Pharmacokinetics: Sorafenib N-Oxide exhibits higher plasma and brain exposure (AUC and Cmax) compared to this compound. Co-administration with paracetamol increases brain penetration (49.5% higher Cmax in rats) .
Clarithromycin N-Oxide (CLA764)
  • Parent Drug : Clarithromycin (macrolide antibiotic).
  • This contrasts with this compound, which may persist due to reversible reduction to glafenic acid .
Europine N-Oxide
  • Parent Compound : Europine (pyrrolizidine alkaloid).

Pharmacokinetic and Metabolic Profiles

Parameter This compound Sorafenib N-Oxide Clarithromycin N-Oxide
Formation Pathway CYP-mediated oxidation of glafenic acid CYP3A4 oxidation of sorafenib Ozonation of clarithromycin
Plasma AUC (µg·h/mL) Not quantified 3.74 (with paracetamol) Similar to parent compound
Brain Penetration Not studied Kp = 0.023 (brain/plasma) Not applicable
Stability Partially reduced in vivo Stable Stable under ozonation

Toxicity and Clinical Implications

  • This compound: Indirect contributor to toxicity via upstream bioactivation (reactive quinone imines) . Glafenine’s withdrawal underscores the need for safer analogues, such as derivative Compound 49, which shows improved CFTR correction without hepatotoxicity .
  • Sorafenib N-Oxide : Well-tolerated with therapeutic utility, highlighting how N-Oxidation can enhance drug efficacy without compromising safety .
  • Europine N-Oxide : Reduced toxicity compared to parent alkaloid, demonstrating that N-Oxidation can mitigate adverse effects .

Key Research Findings

Reversible Metabolism : this compound’s partial reduction to glafenic acid suggests dynamic equilibrium in vivo, unlike irreversible N-Oxides like sorafenib’s metabolite .

Therapeutic Potential: Structural optimization of glafenine derivatives (e.g., Compound 49) may retain efficacy while circumventing toxicity linked to reactive metabolites .

Q & A

Q. What integrative approaches combine pharmacokinetic and toxicokinetic data for this compound risk assessment?

  • Methodological Answer : Develop a PBPK/PD model incorporating ADME parameters and toxicity thresholds. Use Bayesian statistics to integrate in vitro, in vivo, and clinical data. Validate against historical toxicity databases (e.g., TOXNET) .

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